molecular formula C7H7NO3 B1671850 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid CAS No. 671188-20-8

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Cat. No.: B1671850
CAS No.: 671188-20-8
M. Wt: 153.14 g/mol
InChI Key: HALRXTZFQAPCDC-ONEGZZNKSA-N
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Description

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol This compound is characterized by the presence of a prop-2-ynylcarbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid typically involves the reaction of prop-2-ynylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    3-(N-Prop-2-ynylcarbamoyl)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.

    3-(N-Prop-2-ynylcarbamoyl)but-2-enoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness: 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is unique due to the presence of both the prop-2-ynyl and prop-2-enoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALRXTZFQAPCDC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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